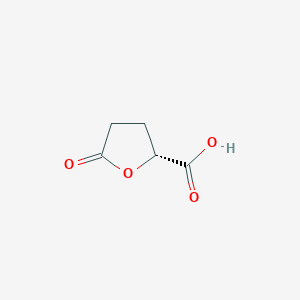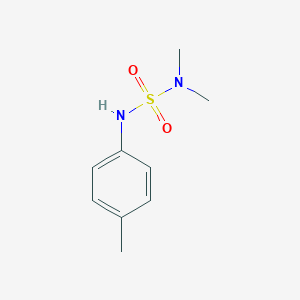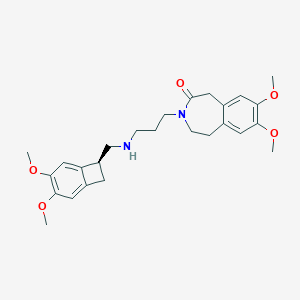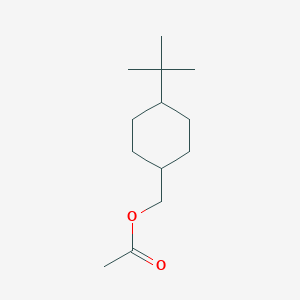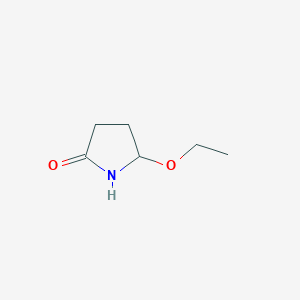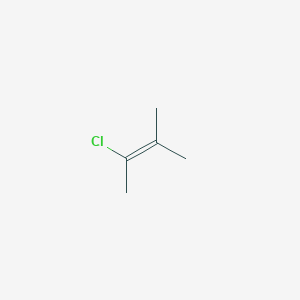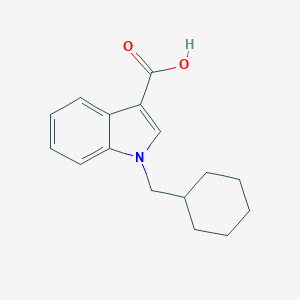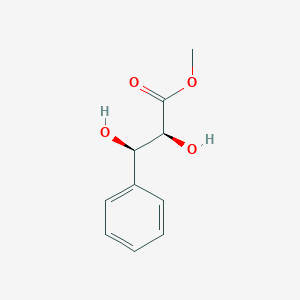
methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Vue d'ensemble
Description
“Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropionate” is a chemical compound with the linear formula C6H5CH(OH)CH(OH)CO2CH3 . It has a molecular weight of 196.20 . This compound can be used to synthesize methyl (2R,3R)-2,3-epoxy-3-phenylpropionate, a key intermediate for the preparation of the taxol side chain .
Molecular Structure Analysis
The molecular structure of “methyl (2S,3R)-2,3-dihydroxy-3-phenylpropionate” is defined by its linear formula C6H5CH(OH)CH(OH)CO2CH3 . The compound contains a phenyl group (C6H5), two hydroxyl groups (OH), and a methyl ester group (CO2CH3) .
Physical And Chemical Properties Analysis
“Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropionate” has an optical activity of [α]21/D −10°, c = 1 in chloroform . Its melting point is between 85-88°C . The compound is combustible .
Applications De Recherche Scientifique
Synthesis of (2S,3R)-3-alkyl/alkenylglutamates
This compound plays a crucial role in the highly efficient and enantioselective syntheses of (2S,3R)-3-alkyl- and alkenylglutamates . These syntheses are significant as they include the biologically important amino acid, (2S,3R)-3-methylglutamate . The overall yields of these syntheses range from 52–65% .
Role in the Preparation of Nonproteinogenic Amino Acids
The compound is used in the preparation of nonproteinogenic and unnatural amino acids . These amino acids are substituted at the 3-position and have been found in a variety of natural products . They have also been used as tools to elucidate mechanisms of biological processes .
Development of Peptide and Peptidomimetic Therapeutic Agents
The compound has been used in the development of peptide and peptidomimetic therapeutic agents . This is due to its role in the preparation of 3-substituted glutamate derivatives .
Study of Excitatory Amino Acid Transporters
The compound is used as a key tool in the study of general EAAT function . It is a selective inhibitor of excitatory amino acid transporters GLT-1, EAAT2, and EAAT4 .
Synthesis of Daptomycin
The compound is used in the synthesis of daptomycin , a clinically important antibiotic. Daptomycin is used in the treatment of certain infections caused by Gram-positive bacteria .
Preparation of 3-Substituted Glutamate Derivatives
The compound is used in the preparation of 3-substituted glutamate derivatives . These derivatives have been found in a number of natural products and have been used in the development of therapeutic agents .
Mécanisme D'action
Target of Action
Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is a complex organic compound. It’s structurally similar to other compounds that target methionine aminopeptidase in escherichia coli .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets and induce changes at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate interacts with its target and carries out its function . .
Propriétés
IUPAC Name |
methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDRYSIPXMREGK-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]([C@@H](C1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431042 | |
| Record name | Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |
CAS RN |
124649-67-8 | |
| Record name | Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions an unusual pathway for synthesizing methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate involving a dimer chromium(III)−salen complex and a donor ligand. Can you elaborate on the role of the donor ligand in this process?
A1: The research paper highlights the unprecedented role of a donor ligand, such as triethylamine (Et3N), in influencing the enantioselective synthesis of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate []. The authors propose that the donor ligand interacts with a reaction intermediate formed during the epoxidation/epoxide ring-opening of trans-methylcinnamate ester. This interaction extends the intermediate's lifespan, allowing for free rotation around a carbon-carbon single bond. This rotation favors the formation of a cis-epoxide, which subsequently undergoes ring-opening in the presence of water to yield the desired methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate []. The study suggests that the donor additive may even contribute to forming a new chromium-based oxidant, influencing the reaction pathway.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



